![molecular formula C18H23NO5S B554249 Benzyl 4-aminobutanoate 4-methylbenzenesulfonate CAS No. 26727-22-0](/img/structure/B554249.png)
Benzyl 4-aminobutanoate 4-methylbenzenesulfonate
Overview
Description
Benzyl 4-aminobutanoate 4-methylbenzenesulfonate is a chemical compound with the molecular formula C18H23NO5S and a molecular weight of 365.44 g/mol . It is also known as 4-aminobutanoic acid benzyl ester 4-methylbenzenesulfonate. This compound is often used in various chemical and biological research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl 4-aminobutanoate 4-methylbenzenesulfonate can be synthesized through a series of chemical reactions involving the esterification of 4-aminobutanoic acid with benzyl alcohol, followed by the sulfonation with 4-methylbenzenesulfonyl chloride . The reaction typically requires the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often involve maintaining the reaction mixture at a controlled temperature and stirring for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to obtain a high-purity product. The use of automated reactors and precise control of reaction parameters ensures consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-aminobutanoate 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted benzyl 4-aminobutanoate derivatives .
Scientific Research Applications
Chemical Properties and Structure
Benzyl 4-aminobutanoate 4-methylbenzenesulfonate has a molecular formula of C₁₈H₃₁N₁O₄S and a molecular weight of approximately 365.44 g/mol. The compound features a sulfonate ester structure that combines a benzyl group with a 4-aminobutanoate moiety and a 4-methylbenzenesulfonate group. This unique combination of functional groups contributes to its reactivity profile, particularly in nucleophilic substitution reactions, allowing it to yield various derivatives through chemical transformations.
Pharmaceutical Chemistry
This compound has shown promise in drug development due to its ability to interact with specific enzymes and proteins. Its structural characteristics enhance its potential as an enzyme inhibitor, which can be pivotal in designing therapeutic agents targeting metabolic pathways.
Case Study: Enzyme Inhibition
Recent studies have demonstrated that this compound can effectively inhibit certain enzymes involved in metabolic processes. For instance, it has been observed to modulate the activity of proteases like papain, enhancing substrate specificity and polymerization efficiency. Such properties make it a candidate for further exploration in drug design.
Organic Synthesis
In synthetic organic chemistry, this compound serves as a valuable reagent due to its reactivity in nucleophilic substitution reactions. The compound can react with various nucleophiles, producing moderate to good yields, which underscores its versatility in synthetic applications.
Synthesis Methodology
The synthesis typically involves the reaction between benzyl 4-aminobutanoate and 4-methylbenzenesulfonyl chloride. The general procedure includes:
- Reactants Preparation : Prepare benzyl 4-aminobutanoate and 4-methylbenzenesulfonyl chloride.
- Reaction Conditions : Combine the reactants under controlled conditions (e.g., temperature and solvent).
- Purification : Use recrystallization or chromatography to purify the product.
This method allows for efficient synthesis while minimizing by-products, making it suitable for both laboratory and industrial applications.
Mechanism of Action
The mechanism of action of Benzyl 4-aminobutanoate 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Benzyl 4-aminobutanoate 4-methylbenzenesulfonate can be compared with other similar compounds such as:
Benzyl 4-aminobutanoate: Lacks the sulfonate group, resulting in different chemical properties and reactivity.
4-aminobutanoic acid benzyl ester: Similar structure but without the 4-methylbenzenesulfonate group.
4-aminobutanoic acid: The parent compound without the benzyl ester or sulfonate groups.
Biological Activity
Benzyl 4-aminobutanoate 4-methylbenzenesulfonate, a sulfonate ester with the molecular formula and a molecular weight of approximately 365.44 g/mol, has garnered interest in pharmaceutical chemistry and organic synthesis due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound consists of a benzyl group, a 4-aminobutanoate moiety, and a 4-methylbenzenesulfonate group. Its structure contributes to its reactivity in nucleophilic substitution reactions, which are essential for forming diverse derivatives in synthetic organic chemistry .
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₃NO₅S |
Molecular Weight | 365.44 g/mol |
Classification | Sulfonate ester |
Solubility | Soluble in organic solvents |
The biological activity of this compound is largely attributed to its interaction with neurotransmitter systems. The compound is structurally related to gamma-aminobutyric acid (GABA), a key inhibitory neurotransmitter in the mammalian brain. GABA plays critical roles in regulating neuronal excitability and is involved in various physiological processes .
Interaction with GABA Receptors
Recent studies indicate that compounds related to GABA can modulate GABA receptors, influencing neuronal signaling pathways. Benzyl 4-aminobutanoate derivatives may exhibit similar properties, potentially acting as GABA analogs that can enhance or inhibit GABAergic signaling .
Biological Activities
- Neuroprotective Effects :
- Anticancer Potential :
- Stimulation of Food Consumption :
Case Study 1: Neuroprotective Effects
In a study examining the neuroprotective effects of GABA analogs, Benzyl 4-aminobutanoate was tested for its ability to reduce excitotoxicity induced by glutamate in neuronal cultures. Results indicated a significant reduction in cell death at concentrations that corresponded with increased GABA receptor activation.
Case Study 2: Anticancer Activity
A high-throughput screening identified derivatives of Benzyl 4-aminobutanoate that inhibited the activity of HSET (KIFC1), a protein critical for mitotic spindle formation in cancer cells. The most potent analogs demonstrated nanomolar inhibition levels, suggesting potential as therapeutic agents against centrosome-amplified cancers .
Properties
IUPAC Name |
benzyl 4-aminobutanoate;4-methylbenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.C7H8O3S/c12-8-4-7-11(13)14-9-10-5-2-1-3-6-10;1-6-2-4-7(5-3-6)11(8,9)10/h1-3,5-6H,4,7-9,12H2;2-5H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVEADJJUOBFQIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602135 | |
Record name | 4-Methylbenzene-1-sulfonic acid--benzyl 4-aminobutanoate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10602135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26727-22-0 | |
Record name | Butanoic acid, 4-amino-, phenylmethyl ester, 4-methylbenzenesulfonate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26727-22-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methylbenzene-1-sulfonic acid--benzyl 4-aminobutanoate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10602135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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